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Welcome to the technical support center for the Y 9000 sequencing platform. This resource is

designed to assist researchers, scientists, and drug development professionals in

troubleshooting experimental results. Here you will find answers to frequently asked questions,

detailed experimental protocols, and data interpretation guides.

Frequently Asked Questions (FAQs)
Library Preparation
Q1: What are the common causes of low library yield?

Low library yield can stem from several factors throughout the library preparation workflow. Key

areas to investigate include the quality and quantity of the input nucleic acid, enzymatic

reaction efficiencies, and bead cleanup steps.[1][2] Degraded or impure starting material, such

as DNA or RNA with low integrity scores or contaminants like phenol or EDTA, can inhibit the

enzymes used in library preparation.[1][2] Inaccurate quantification of the initial sample can

also lead to suboptimal enzymatic reactions.[1] During the process, inefficient reverse

transcription (for RNA libraries), poor adapter ligation, or loss of material during bead-based

purification steps are common culprits. It is also important to ensure that reagents are properly

stored and handled, and that master mixes are used to minimize pipetting errors.

Q2: How can I troubleshoot the presence of high adapter-dimer concentrations?

Adapter-dimers are formed when sequencing adapters ligate to each other instead of the DNA

or cDNA insert. Their presence can significantly reduce the number of useful sequencing reads,

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1682343?utm_src=pdf-interest
https://www.benchchem.com/product/b1682343?utm_src=pdf-body
https://www.cd-genomics.com/resource-sequencing-preparation-troubleshooting.html
https://www.stackwave.com/antibody-discovery-faqs/troubleshooting-tips-for-cdna-library-preparation-in-next-generation-sequencing
https://www.cd-genomics.com/resource-sequencing-preparation-troubleshooting.html
https://www.stackwave.com/antibody-discovery-faqs/troubleshooting-tips-for-cdna-library-preparation-in-next-generation-sequencing
https://www.cd-genomics.com/resource-sequencing-preparation-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


as they cluster more efficiently on the flow cell than the desired library fragments. High adapter-

dimer concentrations are often caused by:

Suboptimal adapter-to-insert ratio: Too high a concentration of adapters relative to the

amount of input DNA can favor adapter-dimer formation.

Low input quantity or poor quality of starting material: Insufficient or degraded nucleic acid

can lead to an effective excess of adapters.

Inefficient size selection: The bead-based cleanup steps are designed to remove small

fragments like adapter-dimers. Incorrect bead-to-sample ratios or improper handling can

lead to their retention.

To troubleshoot, consider optimizing the adapter concentration, ensuring accurate

quantification of high-quality input material, and strictly following the size selection protocol. An

additional bead cleanup step can also help to remove existing adapter-dimers.

Sequencing Run
Q3: What factors can lead to low Q30 scores?

A Q30 score indicates a 99.9% base call accuracy (or a 1 in 1000 chance of an incorrect base

call), and is a key metric for sequencing data quality. Low Q30 scores can be caused by a

variety of issues, including:

Problems with the sequencing library: Poor library quality, including the presence of adapter-

dimers or libraries of a non-optimal size, can negatively impact sequencing performance.

Instrument and consumable issues: Problems with the sequencing instrument's fluidics,

temperature control, or the quality of the reagent cartridges can lead to a drop in quality

scores.

Incorrect library quantification and loading: Over- or under-clustering of the library on the flow

cell can result in poor data quality. Over-clustering can make it difficult for the instrument to

distinguish between individual clusters, while under-clustering results in lower data output.
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Issues specific to paired-end sequencing: For paired-end runs, a drop in quality specifically

in Read 2 can indicate problems with the paired-end turnaround chemistry or priming.

Q4: What should I do if a sequencing run fails?

A failed sequencing run requires a systematic approach to identify the root cause. Start by

examining the run metrics and error messages provided by the Y 9000 software. Common

areas to investigate include:

Library Quality Control: Re-verify the concentration, size distribution, and purity of the library

that was loaded.

Instrument Performance: Check the instrument's performance logs for any reported errors.

Performing a system check, particularly of the fluidics system, can help identify hardware

issues.

Consumables: Ensure that the reagents, flow cell, and other consumables were not expired

and were stored correctly. A consumable-related issue is a potential cause if the instrument's

system checks pass.

Run Setup: Double-check the run parameters entered into the control software to ensure

they were appropriate for the library type and sequencing kit.

Data Presentation
Table 1: Y 9000 Library Quantification and Quality
Control Guidelines
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Parameter Method
Recommended
Range

Notes

Input Nucleic Acid

Purity

UV-Vis

Spectrophotometry

A260/A280: 1.8-

2.0A260/A230: 2.0-2.2

Ratios outside this

range may indicate

protein or chemical

contamination.

Input Nucleic Acid

Integrity

Electrophoresis (e.g.,

TapeStation)

DNA Integrity Number

(DIN) > 7RNA Integrity

Number (RIN) > 8

High-quality, intact

nucleic acid is crucial

for optimal library

preparation.

Library Concentration
Fluorometric (e.g.,

Qubit)
1-50 ng/µL

Fluorometric methods

are more accurate

than UV-Vis for

quantification.

Amplifiable Library

Concentration
qPCR > 2 nM

qPCR specifically

quantifies library

molecules that can be

sequenced.

Average Library Size
Electrophoresis (e.g.,

BioAnalyzer)
200-600 bp

This includes the

insert and adapter

sequences.

Adapter-Dimer

Content

Electrophoresis (e.g.,

BioAnalyzer)
< 5% of total library

High levels of adapter-

dimers can severely

impact sequencing

data quality.

Table 2: Y 9000 Sequencing Run Performance Metrics
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Metric Target Value
Potential Issues if Below
Target

Yield (Gb) Varies by kit
Under-clustering, run stopped

prematurely.

% Reads > Q30 > 80%

Library quality issues,

instrument problems, over-

clustering.

**Cluster Density (K/mm²) ** 800-1200

< 800: Under-clustering,

inaccurate library

quantification.> 1200: Over-

clustering, leading to low Q30

scores.

% Reads Passing Filter > 90%
High percentage of low-quality

reads.

Error Rate (%) < 0.5%
Calculated from a PhiX control;

indicates overall run accuracy.

Experimental Protocols
Y 9000 DNA Library Preparation Protocol
This protocol outlines the key steps for preparing a standard DNA library for sequencing on the

Y 9000 platform.

1. DNA Fragmentation:

Start with 1-100 ng of high-quality gDNA.
Fragment the DNA to the desired size range (typically 200-600 bp) using either enzymatic
digestion or physical methods like sonication.

2. End Repair and A-tailing:

The fragmented DNA will have a mix of overhangs and blunt ends.
Perform an enzymatic reaction to repair the ends to create blunt-ended fragments.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1682343?utm_src=pdf-body
https://www.benchchem.com/product/b1682343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Follow this with an A-tailing reaction, which adds a single adenine nucleotide to the 3' ends
of the fragments. This prepares the DNA for adapter ligation.

3. Adapter Ligation:

Ligate the Y 9000 sequencing adapters, which contain sequences for flow cell binding and
indexing, to the A-tailed DNA fragments.

4. Size Selection and Cleanup:

Use magnetic beads to purify the adapter-ligated DNA and select for the desired fragment
size range. This step is critical for removing unligated adapters and adapter-dimers.

5. Library Amplification (Optional):

If the starting material was low, perform PCR amplification to increase the library yield. Use a
minimal number of cycles to avoid introducing bias.

6. Library Quantification and Quality Control:

Assess the final library concentration using a fluorometric method (e.g., Qubit).
Verify the size distribution and check for adapter-dimers using an electrophoresis system
(e.g., BioAnalyzer).
For the most accurate quantification of sequenceable library molecules, use qPCR.

Visualizations

Library Preparation Sequencing Data Analysis

Input DNA/RNA Fragmentation End Repair & A-Tailing Adapter Ligation Size Selection Amplification (Optional) Library QC Cluster Generation Sequencing by Synthesis Base Calling (BCL to FASTQ) Data QC Alignment Variant Calling / Expression Analysis

Click to download full resolution via product page

Caption: High-level workflow for the Y 9000 sequencing platform.
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Run Metric Analysis Library QC Analysis Instrument Health

Low Q30 Scores Detected

Review Run Metrics:
- Q30 by cycle

- Cluster density
- Error rate

Re-evaluate Library QC Data:
- Size distribution
- Adapter-dimer %

Perform Instrument Health Checks:
- Fluidics check

- Temperature verification

Cluster Density > 1200K/mm²? Q30 drops in Read 2 only? Adapter-Dimers > 5%? Fluidics Check Fails?

Root Cause:
Overclustering.

Solution:
Re-quantify and dilute library.

Yes

Root Cause:
Paired-end turnaround issue.

Solution:
Check reagents, contact support.

Yes

Root Cause:
High adapter-dimers.

Solution:
Perform library cleanup, optimize ligation.

Yes

Root Cause:
Instrument fluidics issue.

Solution:
Follow maintenance, contact support.

Yes

Click to download full resolution via product page

Caption: Troubleshooting logic for low Q30 scores on the Y 9000.
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Caption: Simplified MAPK/ERK signaling pathway, often studied with the Y 9000.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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